molecular formula C16H12BrN3O B5847917 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxamide

3-(4-bromophenyl)-1-phenylpyrazole-4-carboxamide

Cat. No.: B5847917
M. Wt: 342.19 g/mol
InChI Key: FSHDPVJGQZBMBY-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-phenylpyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The compound features a bromophenyl group and a phenyl group attached to a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxamide typically involves the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-phenylpyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-1-phenylpyrazole-4-carboxamide is unique due to its specific combination of functional groups and its versatility in undergoing various chemical reactions.

Properties

IUPAC Name

3-(4-bromophenyl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O/c17-12-8-6-11(7-9-12)15-14(16(18)21)10-20(19-15)13-4-2-1-3-5-13/h1-10H,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHDPVJGQZBMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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